molecular formula C9H18N2O2 B8495907 Piperidin-4-yl isopropylcarbamate

Piperidin-4-yl isopropylcarbamate

Cat. No. B8495907
M. Wt: 186.25 g/mol
InChI Key: VBXRPRKZRVKKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187477B2

Procedure details

Benzyl 4-(isopropylcarbamoyloxy)piperidine-1-carboxylate (113 mg) is dissolved in ethanol (3 mL), treated with palladium on carbon (10%, 38 mg) and the mixture is hydrogenated at room temperature for 8 hours under 3 bar hydrogen pressure. Then the catalyst is filtered off and washed with ethanol. The combined mother liquours are concentrated to give the title compound, which is used directly in the next step.
Name
Benzyl 4-(isopropylcarbamoyloxy)piperidine-1-carboxylate
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]([O:7][CH:8]1[CH2:13][CH2:12][N:11](C(OCC2C=CC=CC=2)=O)[CH2:10][CH2:9]1)=[O:6])([CH3:3])[CH3:2].[H][H]>C(O)C.[Pd]>[CH:1]([NH:4][C:5](=[O:6])[O:7][CH:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Benzyl 4-(isopropylcarbamoyloxy)piperidine-1-carboxylate
Quantity
113 mg
Type
reactant
Smiles
C(C)(C)NC(=O)OC1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
38 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined mother liquours are concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC(OC1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.